molecular formula C11H12BrN B14356306 2,6-Dimethylquinoline hydrobromide CAS No. 90936-26-8

2,6-Dimethylquinoline hydrobromide

Cat. No.: B14356306
CAS No.: 90936-26-8
M. Wt: 238.12 g/mol
InChI Key: WLIPHEVEZBENKI-UHFFFAOYSA-N
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Description

2,6-Dimethylquinoline hydrobromide is a chemical compound derived from quinoline, a heterocyclic aromatic organic compound. It is characterized by the presence of two methyl groups attached to the 2nd and 6th positions of the quinoline ring, and it forms a hydrobromide salt. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethylquinoline hydrobromide typically involves the alkylation of quinoline. One common method is the Friedländer synthesis, which involves the reaction of aniline derivatives with aldehydes or ketones in the presence of acidic or basic catalysts . Another method involves the dehydrogenation of tetrahydroquinolines using catalysts such as cobalt oxide or titanium dioxide under mild conditions .

Industrial Production Methods

Industrial production of this compound often employs scalable and environmentally friendly methods. Visible-light-mediated aerobic dehydrogenation reactions using titanium dioxide catalysts and oxygen as green oxidants are examples of such methods . These methods are preferred due to their efficiency and minimal environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethylquinoline hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines .

Mechanism of Action

The mechanism of action of 2,6-Dimethylquinoline hydrobromide involves its interaction with molecular targets such as cytochrome P450 enzymes. It inhibits the activity of these enzymes by binding to their active sites, thereby affecting the metabolism of various substrates . This inhibition can lead to changes in the pharmacokinetics of drugs and other compounds.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,6-Dimethylquinoline hydrobromide include:

Uniqueness

This compound is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and biological activity. The presence of methyl groups at the 2nd and 6th positions can affect the compound’s electronic properties and steric hindrance, leading to distinct interactions with molecular targets compared to other methylquinoline derivatives .

Properties

CAS No.

90936-26-8

Molecular Formula

C11H12BrN

Molecular Weight

238.12 g/mol

IUPAC Name

2,6-dimethylquinoline;hydrobromide

InChI

InChI=1S/C11H11N.BrH/c1-8-3-6-11-10(7-8)5-4-9(2)12-11;/h3-7H,1-2H3;1H

InChI Key

WLIPHEVEZBENKI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2)C.Br

Origin of Product

United States

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